molecular formula C15H18N2O3 B3035948 (E)-2-cyano-3-[4-(diethoxymethyl)phenyl]prop-2-enamide CAS No. 338785-35-6

(E)-2-cyano-3-[4-(diethoxymethyl)phenyl]prop-2-enamide

Cat. No. B3035948
CAS RN: 338785-35-6
M. Wt: 274.31 g/mol
InChI Key: HBFVXEWLYQAYII-UKTHLTGXSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the interactions between different molecules and the changes that occur during these interactions . Unfortunately, specific information on the chemical reactions involving “(E)-2-cyano-3-[4-(diethoxymethyl)phenyl]prop-2-enamide” was not found in the search results.

Scientific Research Applications

Inhibition of Bruton's Tyrosine Kinase

  • Analog Compounds as BTK Inhibitors : Analog compounds of (E)-2-cyano-3-[4-(diethoxymethyl)phenyl]prop-2-enamide, such as 1-cyano-2-hydroxy-N-[4-(methylsulfonyl)phenyl]but-2-enamide and others, have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK). These inhibitors exhibit similar molecular structures, hydrogen-bonding networks, and crystal packing, playing a significant role in the modulation of BTK-related pathways (Ghosh et al., 2000).

Interaction with Epidermal Growth Factor Receptor (EGFR)

  • Analog Compounds as EGFR Inhibitors : Analogs of this compound, including 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide and others, are known for inhibiting the epidermal growth factor receptor (EGFR). The molecular structures of these compounds support their interaction with EGFR's ATP-binding pocket (Ghosh, Zheng, Uckun, 1999).

Synthesis of Entacapone

  • Synthesis of COMT Inhibitors : A new synthesis pathway for entacapone, a catechol-O-methyltransferase (COMT) inhibitor, has been developed using precursors including 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide. This pathway highlights the potential of this compound derivatives in synthesizing critical medicinal compounds (Harisha et al., 2015).

Investigation of Crystal Packing and Molecular Interactions

  • Crystal Structure Analysis : Studies on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and related compounds provide insights into crystal packing and molecular interactions, specifically highlighting N⋯π and O⋯π interactions. This research demonstrates the significance of these interactions in the crystalline form of related compounds (Zhang, Wu, Zhang, 2011).

properties

IUPAC Name

(E)-2-cyano-3-[4-(diethoxymethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-19-15(20-4-2)12-7-5-11(6-8-12)9-13(10-16)14(17)18/h5-9,15H,3-4H2,1-2H3,(H2,17,18)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFVXEWLYQAYII-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=C(C#N)C(=O)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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